4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate
Description
4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a synthetic organic compound featuring a hydrazone-linked isonicotinoyl group, a 3-bromobenzoate ester, and a methoxy-substituted phenyl ring. Its molecular structure integrates multiple functional motifs:
- Isonicotinoyl hydrazone: A pyridine-containing hydrazone derivative, enabling hydrogen bonding via the pyridyl nitrogen and hydrazone NH groups.
- 3-Bromobenzoate ester: Introduces steric bulk and electron-withdrawing effects due to the bromine substituent.
- 2-Methoxyphenyl group: Provides electron-donating character and influences solubility.
Properties
Molecular Formula |
C21H16BrN3O4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H16BrN3O4/c1-28-19-11-14(13-24-25-20(26)15-7-9-23-10-8-15)5-6-18(19)29-21(27)16-3-2-4-17(22)12-16/h2-13H,1H3,(H,25,26)/b24-13+ |
InChI Key |
OFMHSLCJNJNARP-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the isonicotinoylhydrazono intermediate, which is then reacted with 2-methoxyphenyl 3-bromobenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Hydrazone Derivatives
Compound A: 4-[(E)-(Acetylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate (C₁₇H₁₅BrN₂O₄; ChemSpider ID 7901918)
- Key Differences: Hydrazone substituent: Acetyl group (CH₃CO−) vs. isonicotinoyl (pyridine-4-carbonyl).
Table 1: Structural Comparison of Hydrazone Derivatives
| Feature | Target Compound | Compound A |
|---|---|---|
| Hydrazone Substituent | Isonicotinoyl (pyridine-based) | Acetyl (aliphatic) |
| Molecular Formula | C₂₃H₁₇BrN₃O₄* | C₁₇H₁₅BrN₂O₄ |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) |
| Hydrogen Bond Acceptors | 5 (pyridyl N, 2 ester O, 2 OMe) | 4 (ester O, acetyl O, OMe) |
| Predicted Solubility | Lower (due to aromaticity) | Higher (aliphatic acetyl) |
*Assumed based on structural analogy to Compound A.
Benzoate Esters with Heterocyclic Moieties
Compounds from (e.g., I-6230, I-6473) share a benzoate ester core but differ in substituents:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Key contrast: Pyridazine ring (two adjacent N atoms) vs. isonicotinoyl’s pyridine. Pyridazine’s higher polarity may increase solubility but reduce metabolic stability.
- I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate
- Key contrast : Isoxazole ring (O and N heteroatoms) introduces distinct hydrogen-bonding and electronic profiles compared to pyridine.
Table 2: Heterocycle Impact on Properties
| Compound | Heterocycle | Electronic Effects | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Target Compound | Pyridine (4-CO) | Strong electron-withdrawing | High (pyridyl N) |
| I-6230 | Pyridazine | Moderate electron-withdrawing | Moderate (two N atoms) |
| I-6473 | Isoxazole | Weak electron-withdrawing | Low (one O, one N) |
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing: The isonicotinoyl group in the target compound likely promotes layered packing via π-π stacking and N–H···O hydrogen bonds, as observed in hydrazone derivatives . In contrast, acetyl analogs (e.g., Compound A) may form less ordered structures due to weaker intermolecular interactions.
- Software Utilization : Structural validation for such compounds typically relies on SHELX (for refinement) and WinGX/ORTEP (for visualization), ensuring accurate bond-length and angle measurements .
Functional Implications
- Bioactivity: Pyridine-containing hydrazones (e.g., isonicotinoyl) are often associated with antimycobacterial activity, while acetyl derivatives may exhibit reduced potency due to weaker target binding .
- Material Design: The bromine atom in the target compound could facilitate halogen bonding, a feature absent in non-halogenated analogs (e.g., I-6230) .
Biological Activity
The compound 4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHBrNO
- IUPAC Name : this compound
Hydrazone derivatives often exhibit their biological activities through various mechanisms, such as:
- Inhibition of Enzymatic Activity : Many hydrazones act as enzyme inhibitors, affecting pathways involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
- Antioxidant Activity : Some compounds exhibit the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Anti-inflammatory Effects
Hydrazones have been evaluated for their anti-inflammatory properties. A study indicated that modifications in hydrazone structures could enhance their anti-inflammatory activity by inhibiting pro-inflammatory cytokines . The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.
Table 1: Biological Activity Summary of Hydrazone Derivatives
Case Studies
- Study on mTOR Inhibitors : A lead compound structurally similar to this compound was found to inhibit mTOR effectively, leading to reduced cell proliferation in TNBC models .
- Anti-inflammatory Research : A series of hydrazone compounds were synthesized and evaluated for their anti-inflammatory effects, demonstrating significant inhibition of paw edema and pro-inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
